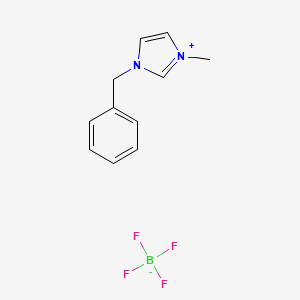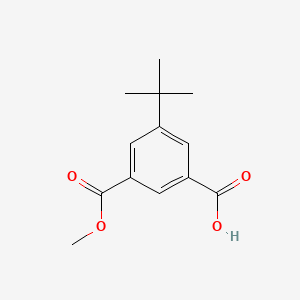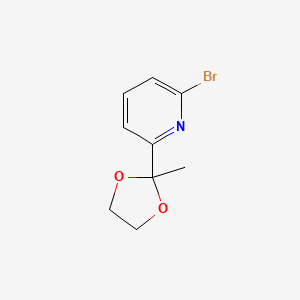
5-Bromo-4-fluoro-2-iodotoluene
Descripción general
Descripción
5-Bromo-4-fluoro-2-iodotoluene: is a halogenated aromatic compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, and iodine atoms at the 5th, 4th, and 2nd positions, respectively
Mecanismo De Acción
Target of Action
This compound is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Mode of Action
The mode of action of 5-Bromo-4-fluoro-2-iodotoluene is largely dependent on the specific chemical reaction in which it is involved. As a halogenated hydrocarbon, this compound can participate in various types of organic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-4-fluoro-2-iodotoluene typically involves multi-step reactions starting from benzene derivatives. One common method involves the nitration of 1-bromo-2-fluoro-5-methylbenzene, followed by reduction and iodination steps . The reaction conditions often include the use of reagents such as SnCl2 and HCl for reduction, and NaNO2 and KI for iodination .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
5-Bromo-4-fluoro-2-iodotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogens makes it a suitable candidate for nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a boronic acid or ester as the coupling partner.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry:
5-Bromo-4-fluoro-2-iodotoluene is used as a building block in organic synthesis. Its halogen atoms provide multiple sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules .
Biology and Medicine:
Industry:
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals .
Comparación Con Compuestos Similares
- 4-Bromo-5-fluoro-2-iodotoluene
- 5-Fluoro-3-iodotoluene
- 4-Fluoro-2-iodotoluene
- 4-Bromo-3-iodotoluene
- 5-Bromo-2-iodopyridine
Uniqueness:
5-Bromo-4-fluoro-2-iodotoluene is unique due to the specific arrangement of its halogen atoms, which provides distinct reactivity patterns compared to its analogs. This makes it particularly useful in selective functionalization reactions and the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSAHJSLCELMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479678 | |
| Record name | 5-Bromo-4-fluoro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861928-20-3 | |
| Record name | 5-Bromo-4-fluoro-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)




![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)



